9-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-ol hydrochloride
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Overview
Description
9-Azadispiro[3.1.5{6}.1{4}]dodecan-2-ol hydrochloride is a chemical compound with the molecular formula C11H20ClNO and a molecular weight of 217.7356 It is a member of the azadispiro family, characterized by its unique spirocyclic structure, which includes nitrogen atoms within the ring system
Preparation Methods
The synthesis of 9-Azadispiro[3.1.5{6}.1{4}]dodecan-2-ol hydrochloride typically involves multi-step processes. One common approach utilizes the reaction of starting materials like N-Boc-amino acid derivatives and cyclic ketones. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
9-Azadispiro[3.1.5{6}.1{4}]dodecan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-Azadispiro[3.1.5{6}.1{4}]dodecan-2-ol hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing novel organic compounds and investigating catalytic reactions.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential drug development.
Mechanism of Action
The mechanism of action of 9-Azadispiro[3.1.5{6}.1{4}]dodecan-2-ol hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s cyclic amine group allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
9-Azadispiro[3.1.5{6}.1{4}]dodecan-2-ol hydrochloride can be compared with other similar compounds, such as:
- 2-azadispiro[3.1.3{6}.1{4}]decane hydrochloride
- 5-oxa-11-azadispiro[3.1.3{6}.3{4}]dodecane hydrochloride
- tert-butyl 2-oxo-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate
These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of 9-Azadispiro[3.1.5{6}.1{4}]dodecan-2-ol hydrochloride lies in its specific molecular configuration and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C11H20ClNO |
---|---|
Molecular Weight |
217.73 g/mol |
IUPAC Name |
9-azadispiro[3.1.56.14]dodecan-2-ol;hydrochloride |
InChI |
InChI=1S/C11H19NO.ClH/c13-9-5-11(6-9)7-10(8-11)1-3-12-4-2-10;/h9,12-13H,1-8H2;1H |
InChI Key |
XXWHOKLDNRTFGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC3(C2)CC(C3)O.Cl |
Origin of Product |
United States |
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